
Phenyl 4-pyridylmethyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-pyridylmethyl sulfone is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.291 g/mol . This compound is characterized by the presence of a phenyl group attached to a 4-pyridylmethyl sulfone moiety. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 4-pyridylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 4-pyridylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Phenyl 4-pyridylmethyl sulfone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenyl 4-pyridylmethyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical reactions . In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Phenyl sulfonylacetophenone: Used in the synthesis of heterocyclic compounds.
Vinyl sulfones: Known for their reactivity with thiols and use in medicinal chemistry.
4-ethylphenyl phenyl sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness: Phenyl 4-pyridylmethyl sulfone is unique due to its specific structural features, which combine a phenyl group with a pyridylmethyl sulfone moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
1620-52-6 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
4-(benzenesulfonylmethyl)pyridine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-9H,10H2 |
InChI-Schlüssel |
ICAWSHPNBFDPBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



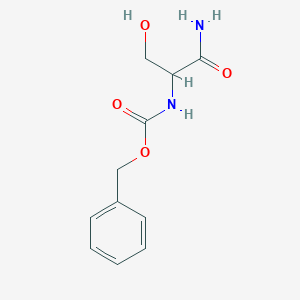
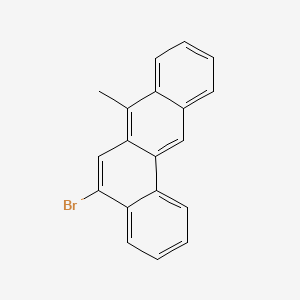

![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
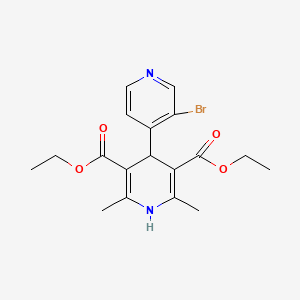
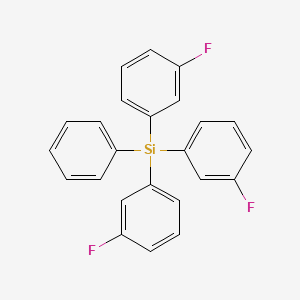

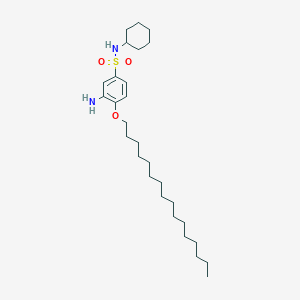
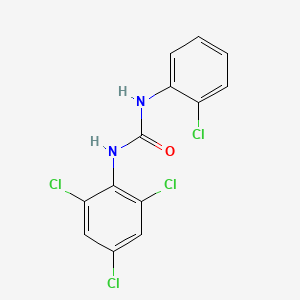
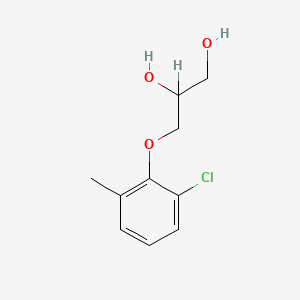
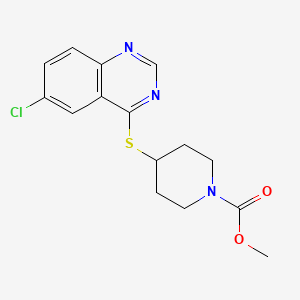

![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
